molecular formula C2H4BrFO2S B6237807 2-bromoethane-1-sulfonyl fluoride CAS No. 460-45-7

2-bromoethane-1-sulfonyl fluoride

Cat. No.: B6237807
CAS No.: 460-45-7
M. Wt: 191.02 g/mol
InChI Key: OONHMYOIZLSCHQ-UHFFFAOYSA-N
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Description

2-Bromoethane-1-sulfonyl fluoride is a chemical compound that has garnered significant interest in various fields of scientific research. It is known for its unique reactivity and stability, making it a valuable tool in synthetic chemistry and other applications.

Preparation Methods

2-Bromoethane-1-sulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the in situ generation from 1,2-dibromoethane-1-sulfonyl fluoride. This method is advantageous due to its bench-stable nature and accessibility. The reaction conditions typically involve the use of mild reagents and solvents, making the process efficient and straightforward .

Chemical Reactions Analysis

2-Bromoethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution and addition reactions. It is particularly known for its role in sulfur (VI) fluoride exchange (SuFEx) click chemistry. This compound can react with a variety of nucleophiles, such as aryl silyl ethers, to form stable sulfonate connections. The major products formed from these reactions include 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, and 4-bromo-β-sultams .

Scientific Research Applications

2-Bromoethane-1-sulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a versatile building block for the synthesis of complex molecules. In biology, it serves as a covalent probe for targeting specific amino acid residues in proteins. This compound is also utilized in the development of protease inhibitors and diagnostic tools, such as 18F-labeled biomarkers for positron emission tomography .

Mechanism of Action

The mechanism of action of 2-bromoethane-1-sulfonyl fluoride involves its ability to function as a tris-electrophile. This unique property allows it to engage in selective covalent interactions with nucleophiles, facilitating the formation of stable sulfonate connections. The molecular targets and pathways involved include active-site amino acid residues in proteins, which can be selectively modified through SuFEx reactions .

Comparison with Similar Compounds

2-Bromoethane-1-sulfonyl fluoride can be compared to other similar compounds, such as 1-bromoethene-1-sulfonyl fluoride and 1,2-dibromoethane-1-sulfonyl fluoride. These compounds share similar reactivity profiles but differ in their specific applications and stability. For instance, 1-bromoethene-1-sulfonyl fluoride is another robust SuFEx connector, while 1,2-dibromoethane-1-sulfonyl fluoride serves as a precursor for generating other sulfonyl fluorides .

Properties

IUPAC Name

2-bromoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrFO2S/c3-1-2-7(4,5)6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONHMYOIZLSCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-45-7
Record name 2-bromoethane-1-sulfonyl fluoride
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